5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a chloromethyl group at the 5th position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with a suitable amine, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts such as palladium on carbon or Raney nickel, and the reactions are carried out under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from commercially available precursors. The process typically includes halogenation, reduction, and cyclization steps, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methyl and chloromethyl groups.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the imidazo[1,2-a]pyridine ring, depending on the reagents and conditions used .
Scientific Research Applications
5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical studies to investigate the interactions of imidazopyridines with biological targets.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine include other imidazopyridines, such as:
- 2-Methylimidazo[4,5-b]pyridine
- 6-Chloro-3-pyridinylmethanamine
- 2-Chloro-5-chloromethylpyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a chloromethyl and a methyl group on the imidazo[1,2-a]pyridine ring allows for distinct reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H9ClN2 |
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Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-7-2-3-9-11-4-5-12(9)8(7)6-10/h2-5H,6H2,1H3 |
InChI Key |
PWVMVMMQDLCXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=C2C=C1)CCl |
Origin of Product |
United States |
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